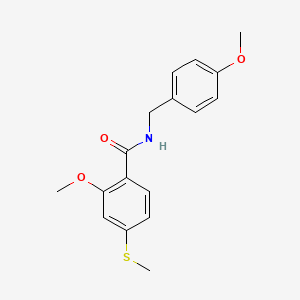
3,4,5-triethoxy-N-4-morpholinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-4-morpholinylbenzamide (TEM) is a chemical compound that has gained considerable attention in the scientific community due to its potential as a research tool. TEM is a synthetic compound that is used in various scientific studies to understand the mechanism of action of certain biological processes.
Wirkmechanismus
3,4,5-triethoxy-N-4-morpholinylbenzamide works by inhibiting the activity of PKC. PKC is a kinase enzyme that phosphorylates target proteins, leading to changes in their function. This compound binds to the catalytic domain of PKC, preventing it from phosphorylating its target proteins. This inhibition of PKC activity leads to changes in cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase C and phospholipase D. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-triethoxy-N-4-morpholinylbenzamide is its specificity for PKC. This compound has been shown to inhibit the activity of PKC without affecting the activity of other kinases. This specificity makes it a useful tool for studying the role of PKC in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-triethoxy-N-4-morpholinylbenzamide. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the study of the role of PKC in various diseases, such as cancer and Alzheimer's disease. Additionally, this compound could be used as a tool for drug discovery, as it has been shown to have anti-cancer and anti-inflammatory effects. Overall, this compound has the potential to be a valuable tool for understanding the role of PKC in various biological processes and for the development of new therapies for diseases.
Synthesemethoden
3,4,5-triethoxy-N-4-morpholinylbenzamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,4,5-triethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid. The purity of this compound can be improved by recrystallization and purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-4-morpholinylbenzamide has been used in various scientific studies to understand the mechanism of action of certain biological processes. One of the most important applications of this compound is in the study of the role of protein kinase C (PKC) in signal transduction. PKC is a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of PKC, which makes it a useful tool for studying the role of PKC in various biological processes.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-4-22-14-11-13(12-15(23-5-2)16(14)24-6-3)17(20)18-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXFWRHQJSWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)



![1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B5886452.png)


![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)
![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)